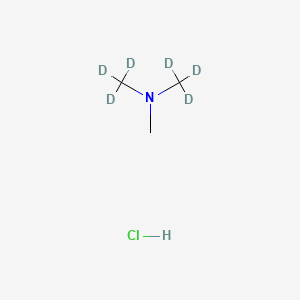

Trimethylammonium chloride-d6

Beschreibung

BenchChem offers high-quality Trimethylammonium chloride-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylammonium chloride-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C3H10ClN |

|---|---|

Molekulargewicht |

101.61 g/mol |

IUPAC-Name |

1,1,1-trideuterio-N-methyl-N-(trideuteriomethyl)methanamine;hydrochloride |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3; |

InChI-Schlüssel |

SZYJELPVAFJOGJ-TXHXQZCNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N(C)C([2H])([2H])[2H].Cl |

Kanonische SMILES |

CN(C)C.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is Trimethylammonium chloride-d6 and its primary uses in research

<An In-depth Technical Guide to Trimethylammonium chloride-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium chloride-d6 is the deuterated form of Trimethylammonium chloride, an endogenous metabolite.[1][2] In this isotopically labeled version, the hydrogen atoms on the methyl groups are replaced by deuterium. This substitution makes it an invaluable tool in research, particularly as a tracer and an internal standard for quantitative analysis in Nuclear Magnetic Resonance (NMR) and mass spectrometry (GC-MS or LC-MS).[1] This guide provides a comprehensive overview of its properties, primary applications in research, detailed experimental protocols, and visual representations of associated workflows and metabolic pathways.

Core Chemical and Physical Properties

The fundamental characteristics of Trimethylammonium chloride-d6 determine its suitability for various research applications. Quantitative data is summarized below.

| Property | Value | Reference |

| Chemical Formula | C₃H₄D₆ClN | [3] |

| Molecular Weight | 101.61 g/mol | [3] |

| CAS Number | 347840-14-6 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 240 °C (with decomposition) | |

| Solubility | Easily soluble in water and ethanol |

Primary Applications in Research

The primary utility of Trimethylammonium chloride-d6 lies in its isotopic labeling, which allows it to be distinguished from its natural counterpart by mass-sensitive analytical methods.

Internal Standard for Mass Spectrometry

A major application of deuterated compounds is their use as internal standards in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Trimethylammonium chloride-d6 is used as an internal standard for the quantification of Trimethylamine N-oxide (TMAO) and its precursors in biological samples like plasma. Because it behaves almost identically to the analyte during sample preparation and ionization but is differentiated by its higher mass, it allows for highly accurate and precise quantification by correcting for matrix effects and variations during the analytical process.

Metabolic Pathway Tracing

Isotopically labeled compounds serve as tracers to track metabolic pathways in vivo. Trimethylammonium chloride-d6 can be introduced into a system to study the metabolism of dietary compounds like choline. Gut microbiota metabolize choline into trimethylamine (TMA), which is then absorbed and converted in the liver by the enzyme flavin-containing monooxygenase 3 (FMO3) into TMAO. Elevated TMAO levels have been associated with an increased risk of major adverse cardiac events. Using the deuterated tracer allows researchers to follow this specific metabolic route and quantify the conversion rates, providing critical insights into cardiovascular disease research.

Detailed Experimental Protocol: TMAO Quantification in Plasma

This section details a standard protocol for the quantification of TMAO in human plasma using Trimethylammonium chloride-d6 as an internal standard with LC-MS/MS.

Objective: To accurately measure the concentration of TMAO in plasma samples.

Materials:

-

Human plasma samples

-

Trimethylammonium chloride-d6 (Internal Standard, IS)

-

TMAO analytical standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol, LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Calibrated pipettes and sterile microcentrifuge tubes

-

Centrifuge capable of 14,000 rpm

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of TMAO analytical standard in water.

-

Create a series of calibration standards by spiking control plasma with the TMAO stock solution to cover the expected physiological range.

-

Prepare a working solution of the Trimethylammonium chloride-d6 internal standard (e.g., 5 ng/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Sample Preparation:

-

Thaw plasma samples (calibrators, quality controls, and unknown samples) on ice.

-

In a microcentrifuge tube, pipette 20 µL of plasma.

-

Add 100 µL of the internal standard working solution to each tube. This step adds a known quantity of the deuterated standard.

-

Add 100 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject a small volume (e.g., 5 µL) of the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in positive-ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions. For TMAO, a common transition is m/z 76 → 58. The transition for the deuterated internal standard will be shifted by the mass of the deuterium atoms.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the TMAO to the peak area of the internal standard against the known concentrations of the calibration standards. Determine the concentration of TMAO in the unknown samples by interpolating their peak area ratios from this curve.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the relevant metabolic pathway.

Caption: LC-MS/MS workflow for TMAO quantification.

Caption: Metabolic pathway of choline to TMAO.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Trimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated trimethylammonium chloride, a crucial reagent in pharmaceutical research and development. The incorporation of deuterium into molecules can significantly alter their metabolic profiles, leading to improved pharmacokinetic properties. This document outlines a robust synthetic protocol, detailed purification methods, and characterization data for N,N,N-trimethyl-d9-ammonium chloride.

Synthesis of Deuterated Trimethylammonium Chloride (Trimethylammonium-d9 Chloride)

The primary route for the synthesis of deuterated trimethylammonium chloride involves the reaction of commercially available trimethylamine-d9 with hydrochloric acid. This acid-base neutralization reaction is straightforward and offers high yields of the desired product. An alternative, though less common, approach involves the quaternization of a deuterated amine with a deuterated methyl halide.

Experimental Protocol: Acid-Base Neutralization

This protocol details the synthesis of trimethylammonium-d9 chloride from trimethylamine-d9 and hydrochloric acid.

Materials:

-

Trimethylamine-d9 ((CD₃)₃N)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Anhydrous diethyl ether

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trimethylamine-d9 in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from the dropping funnel with vigorous stirring. A white precipitate will form immediately.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0-5 °C.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Purification of Deuterated Trimethylammonium Chloride

The primary method for the purification of deuterated trimethylammonium chloride is recrystallization. This technique effectively removes impurities, yielding a product with high purity.

Experimental Protocol: Recrystallization

Materials:

-

Crude deuterated trimethylammonium chloride

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolve the crude deuterated trimethylammonium chloride in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.

-

Once completely dissolved, remove the flask from the heat source.

-

Slowly add anhydrous diethyl ether to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the purified crystals in a vacuum oven at 50-60 °C.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of deuterated trimethylammonium chloride.

Table 1: Synthesis and Purification Data

| Parameter | Value |

| Synthesis | |

| Starting Material | Trimethylamine-d9 |

| Reagent | Hydrochloric Acid |

| Typical Yield | >95% |

| Purification | |

| Method | Recrystallization |

| Solvent System | Ethanol/Diethyl Ether |

| Purity (Post-recrystallization) | >99% |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (D₂O) | Singlet corresponding to the N-CD₃ protons (residual signal) |

| ¹³C NMR (D₂O) | Septet corresponding to the deuterated methyl carbons |

| Mass Spec (ESI+) | m/z corresponding to [(CD₃)₃NH]⁺ |

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis workflow for deuterated trimethylammonium chloride.

Caption: Purification workflow via recrystallization.

Trimethylammonium chloride-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethylammonium chloride-d6, a deuterated stable isotope of an important endogenous metabolite. This document details its chemical properties, its central role in the gut microbiota-dependent trimethylamine N-oxide (TMAO) biosynthesis pathway, and its applications in metabolic research. Detailed experimental protocols for the quantification of related metabolites using mass spectrometry are provided, alongside visualizations of key biological pathways.

Core Chemical and Physical Properties

Trimethylammonium chloride-d6 is the deuterated form of Trimethylammonium chloride, a quaternary ammonium salt. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies.

| Property | Value | Citation(s) |

| CAS Number | 347840-14-6 | [1][2] |

| Molecular Formula | C₃H₄D₆ClN | [1][2] |

| Molecular Weight | 101.61 g/mol | [1] |

| Synonyms | Hegzadesil-d6, Trimethylamine hydrochloric acid-d6, Trimethylamine monohydrochloride-d6 |

Biological Significance: The TMAO Pathway

Trimethylammonium chloride is a choline-related compound that serves as a precursor to trimethylamine (TMA) through the action of gut microbial enzymes. TMA is subsequently absorbed and oxidized in the liver to form trimethylamine N-oxide (TMAO), a metabolite linked to various cardiometabolic diseases. The use of deuterated precursors like Trimethylammonium chloride-d6 is crucial for studying the kinetics and regional differences of this metabolic pathway.

Biosynthesis of Trimethylamine N-Oxide (TMAO)

The formation of TMAO is a multi-step process involving both the gut microbiota and host enzymes. Dietary nutrients containing a trimethylamine moiety, such as choline, are metabolized by specific gut bacteria possessing the choline TMA lyase enzyme complex (encoded by the cutC/D gene cluster), to produce TMA. This TMA is then absorbed into the portal circulation and transported to the liver, where flavin-containing monooxygenase 3 (FMO3) enzymes oxidize it to TMAO.

Downstream Signaling Pathways of TMAO

Elevated levels of TMAO have been associated with the activation of several pro-inflammatory and stress-related signaling pathways, contributing to the pathogenesis of diseases like atherosclerosis. These pathways include the Nuclear Factor-κB (NF-κB) signaling pathway, the c-Jun N-terminal kinase (JNK) pathway, and the activation of the NLRP3 inflammasome.

Experimental Protocols

Trimethylammonium chloride-d6 is primarily used as an internal standard for the accurate quantification of TMAO and its precursors in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized procedure based on established methods for stable isotope dilution LC-MS/MS analysis.

Protocol: Quantification of TMAO in Human Plasma using LC-MS/MS

1. Materials and Reagents:

-

Human plasma or serum samples

-

Trimethylammonium chloride-d6 (or more commonly, Trimethylamine N-oxide-d9 (TMAO-d9) as the internal standard)

-

TMAO analytical standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

1.5 mL microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Internal Standard (IS) Stock Solution:

-

Prepare a stock solution of TMAO-d9 in methanol at a concentration of 10 μM. This solution will be used to spike into the plasma samples.

3. Sample Preparation:

-

Thaw frozen plasma or serum samples on ice.

-

Aliquot 20 μL of each plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 80 μL of the 10 μM TMAO-d9 internal standard solution to each tube.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A gradient elution is typically used to separate the analytes.

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for TMAO and the deuterated internal standard.

-

TMAO: m/z 76 → 58

-

TMAO-d9: m/z 85 → 66

-

-

Optimize instrument parameters such as spray voltage, gas flows, and collision energy for maximum sensitivity.

-

5. Quantification:

-

Prepare a calibration curve using known concentrations of the TMAO analytical standard spiked into a surrogate matrix (e.g., artificial plasma or dialyzed plasma) and the constant concentration of the internal standard.

-

The concentration of TMAO in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Trimethylammonium Chloride-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, proper handling techniques, and optimal storage conditions for Trimethylammonium chloride-d6. The information is intended to support researchers and professionals in maintaining a safe laboratory environment and ensuring the integrity of the compound.

Disclaimer: Specific safety and toxicological data for Trimethylammonium chloride-d6 (CAS No. 347840-14-6) is not extensively available. The data presented in this guide is primarily based on the safety information for its non-deuterated analogue, Trimethylammonium chloride (CAS No. 593-81-7), and other structurally related quaternary ammonium salts. It is imperative to treat the deuterated compound with, at a minimum, the same level of care as its non-deuterated counterpart.

Chemical and Physical Properties

Trimethylammonium chloride-d6 is the deuterated form of Trimethylammonium chloride, an endogenous metabolite.[1][2] It is commonly used as a tracer or as an internal standard for quantitative analysis in research.[1] The compound typically appears as a white, hygroscopic crystalline solid.[3][4]

Table 1: Physical and Chemical Properties of Trimethylammonium Chloride Analogue

| Property | Value | Citation(s) |

|---|---|---|

| CAS Number | 593-81-7 (Non-deuterated) | |

| Molecular Formula | C₃H₁₀ClN | |

| Molecular Weight | 95.57 g/mol | |

| Appearance | White crystalline solid/powder | |

| Melting Point | 273 - 278 °C | |

| Boiling Point | > 200 °C | |

| Solubility | Soluble in water (758 g/L at 20°C) and ethanol. Insoluble in ether, benzene. |

| Hygroscopicity | Hygroscopic | |

Hazard Identification and Safety

Based on analogues, Trimethylammonium chloride compounds can pose several health risks. They may be harmful if swallowed, cause skin irritation or severe burns, and lead to serious eye damage. It is also noted to be very toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard Classification for Trimethylammonium Chloride Analogues

| Hazard Class | Category | Hazard Statement | Citation(s) |

|---|---|---|---|

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | |

| Acute Dermal Toxicity | Category 3 / 5 | H311: Toxic in contact with skin / H313: May be harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure safety. A systematic approach, from receiving the compound to its final disposal, should be followed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Citation(s) |

|---|---|---|

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards). | |

| Skin Protection | Wear appropriate protective gloves (inspect prior to use) and a lab coat. Avoid skin contact. | |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator or full-face respirator if dust is generated or exposure limits are exceeded. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | |

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

Table 4: Storage and Incompatibility

| Condition | Recommendation | Citation(s) |

|---|---|---|

| Temperature | Store at 4°C for solid form. For solutions, store at -20°C (1 month) or -80°C (6 months). | |

| Atmosphere | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture. | |

| Security | Store locked up or in an area accessible only to authorized personnel. |

| Incompatible Materials | Avoid strong oxidizing agents. | |

Accidental Release and First Aid

In the event of an accidental release or exposure, immediate and appropriate action must be taken.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

Toxicological Information and Experimental Protocols

As a deuterated analogue of an endogenous metabolite, Trimethylammonium chloride-d6 is not expected to have a complex pharmacological signaling pathway. However, the metabolic pathway of its parent compound, trimethylamine, is of significant biological interest.

Metabolic Pathway of Trimethylamine

Dietary precursors like choline and L-carnitine are metabolized by gut microbiota into trimethylamine (TMA). TMA is then absorbed and transported to the liver, where it is oxidized by the enzyme Flavin-containing monooxygenase 3 (FMO3) into Trimethylamine N-oxide (TMAO), which is then excreted.

Representative Experimental Protocol: Acute Oral Toxicity (OECD 423)

While specific toxicological studies for Trimethylammonium chloride-d6 are not available, this diagram illustrates a generalized workflow for an acute oral toxicity test, such as the one outlined in OECD Test Guideline 423. This is a representative protocol and does not reflect actual experimental data for this specific compound.

Disposal Considerations

Chemical waste must be handled as hazardous. Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or surface water. Waste should be sent to a licensed chemical destruction plant or disposed of via controlled incineration.

References

An In-depth Technical Guide to Isotopic Labeling with Trimethylammonium chloride-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms with their heavier, stable isotopes, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of compounds without altering their fundamental chemical properties. Trimethylammonium chloride-d6 (TMA-d6), a deuterated analog of the endogenous metabolite trimethylammonium chloride, serves as a valuable tool in these studies. Its incorporation into metabolic pathways allows for precise quantification and dynamic monitoring of key biological processes using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the synthesis, application, and data analysis associated with the use of Trimethylammonium chloride-d6 in metabolic research, proteomics, and drug development.

Synthesis of Trimethylammonium chloride-d6

The synthesis of Trimethylammonium chloride-d6 involves the preparation of a deuterated precursor, typically trimethylamine-d6, followed by its reaction to form the final hydrochloride salt. Several methods exist for the synthesis of deuterated methylamines.

Experimental Protocol: Synthesis of Trimethylamine-d6 and subsequent conversion to Trimethylammonium chloride-d6

This protocol outlines a general approach for the synthesis of Trimethylammonium chloride-d6, based on established methods for deuterated methylamine synthesis.

Part 1: Synthesis of Trimethylamine-d6

A common method for synthesizing deuterated methylamines involves the use of a deuterated methylating agent.

-

Materials:

-

Ammonia or a suitable amine precursor

-

Deuterated methyl iodide (CD₃I) or another deuterated methylating agent

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

Base (e.g., sodium hydride, potassium carbonate)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine precursor in the anhydrous solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the base to the solution while stirring.

-

From the dropping funnel, add the deuterated methyl iodide dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The trimethylamine-d6 product, being a gas at room temperature, can be collected by bubbling the evolved gas through a cold trap or by dissolving it in a suitable solvent.

-

Part 2: Formation of Trimethylammonium chloride-d6

-

Materials:

-

Trimethylamine-d6 (gas or solution)

-

Anhydrous hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

-

-

Procedure:

-

Bubble the gaseous trimethylamine-d6 through a solution of anhydrous HCl in diethyl ether.

-

Alternatively, if trimethylamine-d6 is in a solution, add the anhydrous HCl solution dropwise with stirring.

-

A white precipitate of Trimethylammonium chloride-d6 will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure Trimethylammonium chloride-d6.

-

Applications in Isotopic Labeling

Trimethylammonium chloride-d6 is primarily used as a tracer to study choline metabolism. Choline is an essential nutrient involved in numerous physiological processes, including neurotransmitter synthesis (acetylcholine), cell membrane structure (phosphatidylcholine and sphingomyelin), and methyl group metabolism.

Metabolic Flux Analysis

By introducing Trimethylammonium chloride-d6 into a biological system, researchers can trace the flux of the labeled methyl groups through various metabolic pathways. This is particularly insightful for understanding one-carbon metabolism, which is crucial for the synthesis of nucleotides, amino acids, and for epigenetic regulation.

Quantitative Analysis using Mass Spectrometry

Trimethylammonium chloride-d6 is an ideal internal standard for the quantification of endogenous choline and its metabolites by LC-MS/MS. Since it has the same chemical properties as the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. The known concentration of the added d6-labeled standard allows for accurate quantification of the endogenous compound.

Data Presentation

The following tables summarize quantitative data from studies utilizing deuterated choline (a close analog of Trimethylammonium chloride) to investigate its metabolism.

Table 1: Pharmacokinetic Parameters of Deuterated Choline and its Metabolites

| Compound | Cmax (µM) | Tmax (h) | AUC (µM·h) |

| d9-Choline | 15.2 ± 2.1 | 2.5 ± 0.5 | 125.6 ± 18.3 |

| d9-Betaine | 8.7 ± 1.5 | 4.1 ± 0.8 | 98.2 ± 15.1 |

| d9-Phosphocholine | 5.4 ± 0.9 | 6.2 ± 1.1 | 75.3 ± 11.7 |

Data are presented as mean ± standard deviation.

Table 2: Incorporation of Deuterated Choline into Phosphatidylcholine Species

| Tissue | d9-Phosphatidylcholine (% of total PC) |

| Liver | 12.5 ± 2.3 |

| Brain | 3.1 ± 0.6 |

| Plasma | 8.9 ± 1.7 |

Data are presented as mean ± standard deviation, measured 24 hours after administration of deuterated choline.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

-

Objective: To trace the incorporation of Trimethylammonium chloride-d6 into cellular metabolites.

-

Materials:

-

Cultured cells (e.g., hepatocytes, neurons)

-

Cell culture medium deficient in choline

-

Trimethylammonium chloride-d6

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

Chloroform

-

Water

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with choline-deficient medium supplemented with a known concentration of Trimethylammonium chloride-d6 (e.g., 10-100 µM).

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

At each time point, wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding ice-cold methanol.

-

Scrape the cells and collect the cell lysate.

-

Perform a Bligh-Dyer extraction by adding chloroform and water to separate the aqueous and organic phases.

-

The aqueous phase contains water-soluble metabolites (e.g., choline, phosphocholine, betaine), and the organic phase contains lipid-soluble metabolites (e.g., phosphatidylcholine, sphingomyelin).

-

Dry the fractions under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of Deuterated Choline Metabolites

-

Objective: To quantify the levels of deuterated and non-deuterated choline metabolites.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of polar metabolites.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Gradient: A suitable gradient from high to low organic content to elute the polar analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Choline: m/z 104 → 60

-

Trimethylammonium chloride-d6: m/z 110 → 66

-

Betaine: m/z 118 → 59

-

d9-Betaine: m/z 127 → 68

-

Phosphocholine: m/z 184 → 104

-

d9-Phosphocholine: m/z 193 → 104

-

Phosphatidylcholine (head group): m/z 184 (precursor ion scan)

-

d9-Phosphatidylcholine (head group): m/z 193 (precursor ion scan)

-

-

Collision Energy and other MS parameters: Optimized for each analyte.

-

Visualization of Pathways and Workflows

Caption: Metabolic fate of Trimethylammonium chloride-d6.

Caption: General experimental workflow for isotopic labeling.

Conclusion

Trimethylammonium chloride-d6 is a versatile and indispensable tool for researchers in the life sciences. Its application in isotopic labeling studies provides unparalleled insights into the dynamics of choline metabolism and its implications in health and disease. The methodologies outlined in this guide, from synthesis to data analysis, offer a framework for the robust application of this tracer in metabolic research, proteomics, and the development of novel therapeutic agents. The ability to precisely track and quantify metabolic fluxes opens new avenues for understanding complex biological systems and for the rational design of interventions targeting metabolic pathways.

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylammonium chloride-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium chloride-d6 is the deuterated analog of Trimethylammonium chloride, a quaternary ammonium salt. This document provides a comprehensive overview of its physical and chemical properties, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. The guide details the compound's key characteristics, including its molecular structure, solubility, and stability. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). All quantitative data are presented in clear, tabular formats for ease of comparison. Experimental and logical workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the methodologies.

Physical and Chemical Properties

Trimethylammonium chloride-d6 is a labeled compound primarily utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] Its physical and chemical properties are largely comparable to its non-deuterated counterpart, with the primary difference being the isotopic substitution of hydrogen with deuterium.

Physical Properties

The physical characteristics of Trimethylammonium chloride and its deuterated isotopologue are summarized in the table below. The data for the non-deuterated form is provided for comparison.

| Property | Trimethylammonium chloride | Trimethylammonium chloride-d6 |

| Molecular Formula | C₃H₁₀ClN | C₃H₄D₆ClN[2] |

| Molecular Weight | 95.57 g/mol [3] | 101.61 g/mol |

| Appearance | White crystalline powder[4] | White crystalline powder |

| Melting Point | 283-284 °C (decomposes)[4] | Not explicitly available, expected to be similar to the non-deuterated form. |

| Boiling Point | Decomposes above 277 °C | Not applicable, decomposes. |

| Density | 1.04 g/cm³ at 20 °C | Not available. |

| Hygroscopicity | Hygroscopic | Hygroscopic |

Chemical Properties

The chemical behavior of Trimethylammonium chloride-d6 is dictated by the quaternary ammonium salt structure.

| Property | Value |

| pH | 5 (100 g/L in H₂O at 20 °C) |

| Stability | Stable under recommended storage conditions. Unstable in alkaline solutions. |

| Storage | Store at room temperature, away from moisture. For long-term storage as a stock solution, -80°C for 6 months or -20°C for 1 month is recommended. |

Solubility

| Solvent | Trimethylammonium chloride | Trimethylammonium chloride-d6 |

| Water | Soluble (758 g/L at 20 °C) | Soluble |

| Ethanol | Soluble | Soluble |

| Chloroform | Slightly soluble | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble (10 mM) |

| Ether | Insoluble | Insoluble |

| Benzene | Insoluble | Insoluble |

Experimental Protocols

Synthesis of Trimethylammonium chloride-d6

The synthesis of Trimethylammonium chloride-d6 can be achieved through the reaction of deuterated methylamine (methyl-d3-amine) with a suitable methylating agent, followed by acidification. A common route involves the preparation of deuterated methylamine hydrochloride as a key intermediate.

Materials:

-

N-Boc-benzylamine

-

Sodium hydride (NaH)

-

Deuterated methyl tosylate (TsOCD₃)

-

Hydrochloric acid (HCl) in ethyl acetate

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate solvents (e.g., THF, Ethyl Acetate)

Procedure:

-

Synthesis of tert-Butyl benzyl(methyl-d3)carbamate: To a solution of N-Boc-benzylamine in an appropriate aprotic solvent under an inert atmosphere, add sodium hydride portion-wise at 0 °C. After stirring for a specified time, add deuterated methyl tosylate and allow the reaction to proceed to completion. The reaction is then quenched, and the product is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection to N-Benzyl(methyl-d3)amine hydrochloride: The crude carbamate is dissolved in a suitable solvent and treated with a solution of hydrochloric acid in ethyl acetate to remove the Boc protecting group, yielding N-benzyl(methyl-d3)amine hydrochloride.

-

Hydrogenolysis to Methyl-d3-amine hydrochloride: The N-benzyl(methyl-d3)amine hydrochloride is dissolved in methanol, and palladium on carbon is added as a catalyst. The mixture is subjected to a hydrogen atmosphere to cleave the benzyl group.

-

Formation of Trimethylammonium chloride-d6: The resulting methyl-d3-amine hydrochloride can be further methylated using a similar procedure with deuterated methyl tosylate to introduce the remaining deuterated methyl groups, followed by purification to yield Trimethylammonium chloride-d6.

Characterization Protocols

Objective: To confirm the isotopic labeling and structural integrity of Trimethylammonium chloride-d6.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve an accurately weighed sample of Trimethylammonium chloride-d6 in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

Expected Spectrum: The ¹H NMR spectrum is expected to show a significant reduction or absence of the signal corresponding to the methyl protons, confirming successful deuteration. A residual proton signal from the N-H group may be observed, which would be a singlet.

²H (Deuterium) NMR Spectroscopy:

-

Expected Spectrum: The ²H NMR spectrum should display a signal corresponding to the deuterium atoms of the CD₃ groups.

¹³C NMR Spectroscopy:

-

Expected Spectrum: The ¹³C NMR spectrum is expected to show a singlet for the methyl carbons, which may appear as a multiplet due to C-D coupling.

Objective: To identify the functional groups present in Trimethylammonium chloride-d6.

Instrumentation: FTIR spectrometer.

Sample Preparation:

-

Prepare a KBr pellet containing a small amount of the sample.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected Spectrum:

-

The spectrum will show characteristic C-D stretching and bending vibrations in place of the C-H vibrations.

-

The N-H stretching and bending vibrations of the ammonium group are expected to be present.

Objective: To determine the molecular weight and confirm the isotopic enrichment of Trimethylammonium chloride-d6.

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, water).

-

Infuse the solution directly into the mass spectrometer.

Expected Spectrum:

-

The positive ion ESI mass spectrum should show a base peak corresponding to the trimethylammonium-d6 cation [(CD₃)₃NH]⁺ at m/z = 67.1.

Applications in Research and Development

Trimethylammonium chloride-d6 serves as a crucial tool in various research and development applications, primarily due to its properties as a stable isotope-labeled internal standard.

-

Pharmacokinetic Studies: It is used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics containing the trimethylammonium moiety.

-

Metabolomics: In metabolomic profiling, it is employed for the accurate quantification of endogenous trimethylamine and related compounds in biological samples.

-

Quantitative NMR and Mass Spectrometry: Its most common application is as an internal standard in quantitative NMR, GC-MS, and LC-MS methods to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Safety and Handling

Trimethylammonium chloride is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. It is a hygroscopic substance and should be stored in a tightly sealed container in a dry place.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, characterization, and applications of Trimethylammonium chloride-d6. The presented data and protocols are intended to support researchers and professionals in the effective and safe utilization of this important isotopically labeled compound in their scientific endeavors. The provided visualizations of the synthesis and characterization workflows offer a clear and logical guide for the practical implementation of these procedures.

References

A Technical Guide to the Commercial Availability and Application of Trimethylammonium chloride-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers and availability of Trimethylammonium chloride-d6. Furthermore, it details its primary application as a deuterated internal standard in quantitative analytical workflows, offering a representative experimental protocol for its use in Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Trimethylammonium chloride-d6

Trimethylammonium chloride-d6 is the deuterium-labeled form of Trimethylammonium chloride, an endogenous metabolite.[1][2] In analytical chemistry and drug development, stable isotope-labeled compounds like Trimethylammonium chloride-d6 are invaluable tools. Their key application is as internal standards for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated internal standard allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[1]

Commercial Suppliers and Availability

A number of specialized chemical suppliers offer Trimethylammonium chloride-d6 for research and development purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a summary of commercial sources for this compound.

| Supplier | Product/Catalog Number | Purity | Available Quantities | Additional Information |

| MedChemExpress | HY-Y0504S4 | 99.35%[2] | 5 mg, 10 mg | Also known as Hegzadesil-d6. For research use only. |

| BIOZOL | MCE-HY-Y0504S4 | 99.35% | 5 mg, 10 mg | Distributed for MedChemExpress. Availability is listed as 5 to 10 days. |

| Immunomart | HY-Y0504S4 | Not specified | Not specified | CAS Number: 347840-14-6. |

| Fisher Scientific | Not specified | Not specified | 0.05 g | Product name listed as Trimethyl-d6-amine HCl (dimethyl-d6). |

Note: Pricing and real-time availability are subject to change and should be confirmed directly with the suppliers.

Application as a Deuterated Internal Standard

The primary application of Trimethylammonium chloride-d6 is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. A SIL-IS is considered the gold standard for LC-MS-based quantification because it has nearly identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for matrix effects and procedural losses.

The general workflow for using a deuterated internal standard in a quantitative analysis is depicted in the diagram below.

Experimental Protocol: Quantification of an Analyte in Plasma using LC-MS/MS with Trimethylammonium chloride-d6 as an Internal Standard

This section provides a representative protocol for the use of Trimethylammonium chloride-d6 as an internal standard for the quantification of a target analyte in a biological matrix like human plasma. This protocol is based on general principles of bioanalytical method development.

1. Materials and Reagents

-

Target analyte of interest

-

Trimethylammonium chloride-d6 (Internal Standard, IS)

-

Control human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethylammonium chloride-d6 in methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The optimal concentration should be determined during method development.

3. Sample Preparation (Protein Precipitation Method)

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Add 50 µL of control plasma to each tube (for calibration standards and QCs, spike with the appropriate analyte working solution). For unknown samples, use 50 µL of the sample.

-

To each tube, add 150 µL of the IS working solution in acetonitrile. This step serves to both precipitate plasma proteins and add a consistent amount of the internal standard.

-

Vortex each tube vigorously for 1 minute.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components. The deuterated internal standard is expected to co-elute or elute very closely with the non-deuterated analyte.

-

Flow Rate: e.g., 0.4 mL/min.

-

Column Temperature: e.g., 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte and Trimethylammonium chloride-d6 need to be determined and optimized.

-

5. Data Analysis

-

Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard (Trimethylammonium chloride-d6) in all samples.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with appropriate weighting is typically used.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of the commercial landscape and practical application of Trimethylammonium chloride-d6 for researchers and professionals in drug development and related scientific fields. For specific applications, further method development and validation are required.

References

Stability of Trimethylammonium Chloride-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of trimethylammonium chloride-d6 in various solvents. Understanding the stability of this deuterated compound is critical for its use as an internal standard in quantitative analyses and for its broader applications in pharmaceutical and materials science research. This document outlines the known stability profile, factors influencing degradation, and detailed experimental protocols for stability assessment.

Core Concepts in Stability

Trimethylammonium chloride-d6, the deuterated analog of trimethylammonium chloride, is primarily susceptible to degradation through nucleophilic substitution and is influenced by factors such as pH, temperature, and the surrounding solvent matrix. Its stability is a critical parameter for ensuring the accuracy and reproducibility of experimental results.

Degradation Pathways

The primary degradation pathway for the trimethylammonium cation is through nucleophilic attack on one of the methyl groups (SN2 reaction), leading to the formation of trimethylamine-d6 and a methylated solvent molecule or other nucleophile. In alkaline conditions, hydroxide ions act as a potent nucleophile, accelerating this degradation.

Quantitative Stability Data

While specific kinetic data for the degradation of trimethylammonium chloride-d6 is not extensively available in peer-reviewed literature, the stability of the non-deuterated trimethylammonium cation provides a strong proxy. The following table summarizes the known stability characteristics in different solvents and conditions.

| Solvent/Condition | Temperature | Stability Profile | Observations |

| Aqueous Solution | |||

| Neutral (pH ~5-6) | Room Temperature | Generally stable | A 10% aqueous solution of trimethylammonium chloride exhibits a pH of 5-6.[1] |

| Alkaline (basic pH) | Room Temperature | Unstable | Susceptible to degradation by hydroxide ions.[1] |

| Organic Solvents | |||

| Water | Not specified | No degradation observed in a study of related compounds.[2] | Water appears to be a suitable solvent for maintaining stability. |

| Methanol (MeOH) | Not specified | Good stability | Considered the second-best solvent for stability after water in a study of similar compounds.[2] |

| Deuterated Methanol (CD3OD) with KOH | 80 °C | Degradation observed | Used as a medium for accelerated alkaline stability testing.[3] |

| Dimethyl Sulfoxide-d6 (DMSO-d6) | 120 °C | Significant degradation | A related compound, N,N,N-trimethylanilinium chloride, showed 85% degradation in 20 minutes. |

| Ethanol | Not specified | Soluble | Expected to have good stability, similar to methanol. |

| Ether, Petroleum Ether, Benzene, Carbon Disulfide | Not specified | Insoluble | Not suitable as solvents. |

Note: The deuteration in trimethylammonium chloride-d6 is not expected to significantly alter its chemical stability compared to the non-deuterated form under most conditions.

Experimental Protocols

For researchers needing to perform their own stability studies, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine degradation pathways.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on trimethylammonium chloride-d6.

Objective: To assess the stability of trimethylammonium chloride-d6 under various stress conditions.

Materials:

-

Trimethylammonium chloride-d6

-

Solvents: Purified water (HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Analytical instrumentation: HPLC with a suitable detector (e.g., UV, MS), NMR spectrometer.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of trimethylammonium chloride-d6 in the desired solvent (e.g., water, methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep at room temperature for a defined period.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating analytical method (e.g., HPLC, NMR) to quantify the remaining trimethylammonium chloride-d6 and identify any degradation products.

Stability Assessment by ¹H NMR Spectroscopy

This protocol provides a method for the quantitative assessment of the alkaline stability of the trimethylammonium cation using NMR.

Materials and Reagents:

-

Trimethylammonium chloride-d6

-

Potassium hydroxide (KOH)

-

Deuterated methanol (CD₃OD)

-

Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt, DSS)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a 1 M KOH solution in deuterated methanol (CD₃OD).

-

Dissolve trimethylammonium chloride-d6 and the internal standard in the 1 M KOH/CD₃OD solution to a final concentration of 0.05 M and 0.025 M, respectively.

-

Transfer the solution to an NMR tube and flame-seal the tube.

-

-

Data Acquisition:

-

Acquire an initial ¹H NMR spectrum at time t=0.

-

Place the NMR tube in a constant temperature oil bath pre-heated to the desired temperature (e.g., 80 °C).

-

Acquire ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signal corresponding to the trimethylammonium-d6 cation and the signal of the internal standard.

-

The percentage of the cation remaining is calculated by comparing the relative integration of the cation signal to the internal standard signal over time.

-

Visualizations

Logical Workflow for Forced Degradation Study

References

The Ubiquitous World of Trimethylammonium Compounds: A Guide to Natural Abundance, Background Levels, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and background levels of key trimethylammonium compounds. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction to Trimethylammonium Compounds

Trimethylammonium compounds are a class of organic molecules characterized by a positively charged nitrogen atom bonded to three methyl groups. These compounds are widespread in biological systems and play crucial roles in various physiological and pathological processes. This guide focuses on four key trimethylammonium compounds: Trimethylamine N-oxide (TMAO), Choline, L-Carnitine, and Ergothioneine. Understanding their natural distribution in the human body and in dietary sources is fundamental for research in nutrition, disease biomarker discovery, and drug development.

Natural Abundance in Human Tissues and Fluids

The concentrations of trimethylammonium compounds vary significantly across different human tissues and biofluids. These levels are influenced by factors such as diet, gut microbiota composition, age, and overall health status. The following tables summarize the typical background levels of TMAO, choline, betaine (a metabolite of choline), carnitine, and ergothioneine in healthy individuals.

Table 1: Natural Abundance of Trimethylammonium Compounds in Human Plasma/Serum

| Compound | Matrix | Mean Concentration | Concentration Range | Citation(s) |

| Trimethylamine N-oxide (TMAO) | Plasma | ~3-6 µM | 1.6 - 77 µM | [1] |

| Choline | Plasma/Serum | ~7-10 µM | 5.2 - 20 µmol/L | [2] |

| Betaine | Plasma | ~20-70 µM | - | [3] |

| L-Carnitine (Free) | Plasma | 32.6 - 44 µmol/L | - | [4] |

| L-Carnitine (Total) | Plasma | 38.48 - 50 µmol/L | - | [4] |

| Acetyl-L-Carnitine | Plasma | ~6-7 µmol/L | - | |

| Ergothioneine | Plasma | - | ~1:70:140 (Plasma:WB:RBC) |

Table 2: Natural Abundance of Trimethylammonium Compounds in Human Urine

| Compound | Matrix | Notes | Citation(s) |

| Trimethylamine N-oxide (TMAO) | Urine | Highly variable based on diet | |

| Choline | Urine | - | |

| Betaine | Urine | - | |

| L-Carnitine | Urine | Age-related increase in childhood |

Table 3: Distribution of Ergothioneine in Human Tissues

| Tissue | Relative Concentration | Notes | Citation(s) |

| Red Blood Cells | High | Often exceeds 1.5 mM | |

| Liver | High | - | |

| Kidney | High | - | |

| Bone Marrow | High | - | |

| Spleen | High | - | |

| Lung | High | - | |

| Eye | High | - | |

| Brain | Moderate | - |

Dietary Sources of Trimethylammonium Compounds

Diet is a primary contributor to the levels of trimethylammonium compounds in the body. The following tables provide an overview of the content of these compounds in various common food items.

Table 4: Trimethylamine N-oxide (TMAO) and its Precursors in Foods

| Food Item | Compound | Concentration | Citation(s) |

| Saltwater Fish | TMAO | ~3 g/kg | |

| Red Meat | L-Carnitine, Choline | High | |

| Eggs | Choline | High | |

| Liver | Choline | High | |

| Milk | Choline | Moderate | |

| Poultry | Choline | Moderate | |

| Soybeans | Choline | High | |

| Wheat Germ | Betaine, Choline | High | |

| Spinach | Betaine | High | |

| Shrimp | Betaine | High |

Table 5: Choline and Betaine Content of Selected Foods

| Food | Serving | Choline (mg) | Betaine (mg) | Citation(s) |

| Beef Liver (pan fried) | 3 ounces | 356 | - | |

| Egg (hard boiled) | 1 large | 147 | - | |

| Beef Top Round (braised) | 3 ounces | 117 | - | |

| Soybeans (roasted) | ½ cup | 107 | - | |

| Wheat Germ | 100 g | 152 | 1241 | |

| Wheat Bran | 100 g | - | 1339 | |

| Spinach | 100 g | - | 645 |

Table 6: L-Carnitine Content of Selected Foods

| Food | Serving | L-Carnitine (mg) | Citation(s) |

| Beef Steak | 3 ounces | 81 | |

| Ground Beef | 3 ounces | 80 | |

| Pork | 3 ounces | 24 | |

| Milk (whole) | 1 cup | 8 | |

| Chicken Breast | 4 ounces | 3-5 |

Table 7: Ergothioneine Content of Selected Foods

| Food | Ergothioneine Content (mg/g dry weight) | Citation(s) |

| Porcini Mushrooms (Boletus edulis) | up to 7.27 | |

| Pleurotus Mushrooms (Oyster, King Trumpet) | 0.22 - 3.94 | |

| Shiitake Mushrooms | High | |

| Kidney | High | |

| Liver | High | |

| Black and Red Beans | High | |

| Oat Bran | High |

Key Signaling and Metabolic Pathways

The biological effects of trimethylammonium compounds are mediated through their involvement in various metabolic and signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways.

Experimental Protocols for Quantification

Accurate quantification of trimethylammonium compounds is crucial for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity.

General LC-MS/MS Method for Plasma/Serum Samples

This protocol provides a general workflow for the simultaneous quantification of TMAO, choline, betaine, and carnitine in plasma or serum.

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of an internal standard solution (containing deuterated analogs of the analytes, e.g., d9-TMAO, d9-choline, d9-betaine, d3-carnitine).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for good retention and separation of these polar compounds.

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to allow for the elution of the polar analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its internal standard must be optimized.

-

3. Data Analysis and Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte in the calibration standards.

-

The concentration of the analytes in the unknown samples is determined from the calibration curve.

Method for Food Samples

Quantification in food matrices can be more challenging due to the complexity of the sample.

1. Sample Preparation (Extraction):

-

Homogenize a known weight of the food sample.

-

For extraction of free compounds, a simple extraction with a solvent mixture like methanol/water can be used.

-

For total choline, acid hydrolysis is required to release choline from phospholipids like phosphatidylcholine.

-

After extraction, the sample is centrifuged, and the supernatant is collected.

-

A solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

-

The final extract is then processed similarly to plasma samples (evaporation and reconstitution).

2. LC-MS/MS Analysis:

-

The instrumental conditions are generally similar to those used for plasma analysis, but the chromatographic gradient may need to be adjusted to handle potential matrix effects.

Conclusion

This guide provides a foundational understanding of the natural abundance and background levels of key trimethylammonium compounds. The presented data, protocols, and pathway diagrams offer a valuable resource for researchers investigating the roles of these molecules in health and disease. As research in this field continues to evolve, a thorough understanding of these fundamental aspects will be essential for the development of novel diagnostic and therapeutic strategies.

References

- 1. Carnitine: Requirements, food sources, benefits, and risks [medicalnewstoday.com]

- 2. researchgate.net [researchgate.net]

- 3. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Trimethylammonium chloride-d6 as an Internal Standard in Mass Spectrometry

Topic: Using Trimethylammonium chloride-d6 as an internal standard in mass spectrometry for the quantification of choline and related metabolites.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylammonium chloride, commonly known as choline chloride, and its metabolites are crucial for numerous physiological functions, including neurotransmission, cell membrane integrity, and lipid metabolism. Accurate quantification of these compounds in biological matrices is essential for various fields, including clinical diagnostics, nutritional science, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.

The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis. Trimethylammonium chloride-d6 (also referred to as Choline-d6) is an ideal internal standard for the analysis of endogenous choline. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass difference allows for its distinct detection by the mass spectrometer.

This document provides detailed application notes and protocols for the use of Trimethylammonium chloride-d6 as an internal standard for the quantification of choline in biological samples such as plasma and urine using LC-MS/MS.

Experimental Protocols

Sample Preparation

A simple and effective protein precipitation method is recommended for the extraction of choline from plasma, while a dilution approach is suitable for urine samples.

Materials:

-

Biological matrix (e.g., human plasma, urine)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water with 0.1% formic acid, LC-MS grade

-

Choline chloride standard

-

Trimethylammonium chloride-d6 (Choline-d6) internal standard (IS)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure for Plasma:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Trimethylammonium chloride-d6 in 50% MeOH).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 90:10 acetonitrile:water with 10 mM ammonium acetate).

Procedure for Urine:

-

Thaw urine samples on ice.

-

Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.[1]

-

In a 1.5 mL microcentrifuge tube, dilute 50 µL of the urine supernatant 1:10 with LC-MS grade water.[1]

-

Add 10 µL of the internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Transfer the diluted sample to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating the highly polar choline molecule from other matrix components.[2][3]

LC Parameters:

-

Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Waters Atlantis HILIC Silica)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic or a shallow gradient with a high organic content (e.g., 90% B)

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

-

Column Temperature: 40°C

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Choline: Precursor ion (m/z) 104.1 -> Product ion (m/z) 60.1

-

Trimethylammonium chloride-d6 (Choline-d6): Precursor ion (m/z) 110.1 -> Product ion (m/z) 66.1

-

-

Collision Energy and other source parameters: These should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of choline using a deuterated internal standard.

Table 1: Method Validation Parameters for Choline Quantification in Human Plasma

| Parameter | Result |

| Linearity Range | 1 - 1000 nmol/L |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.38 µmol/L |

| Intra-assay Precision (%CV) | < 4% |

| Inter-assay Precision (%CV) | < 6% |

| Accuracy (% Recovery) | 94% - 114% |

| Freeze-Thaw Stability | Stable through 5 cycles |

Table 2: MRM Transitions for Choline and Deuterated Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Choline | 104.1 | 60.1 |

| Choline-d4 | 108.1 | 64.1 |

| Choline-d6 | 110.1 | 66.1 |

| Choline-d9 | 113.1 | 69.1 |

| Choline-d13 | 117.1 | 60.1 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the quantification of choline in plasma.

Logical Relationship of Internal Standard Use

Caption: Role of the internal standard in correcting for variability.

References

Applications of Trimethylammonium chloride-d6 in Metabolic Labeling Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Trimethylammonium chloride-d6 (TMA-d6), a deuterated analog of choline, serves as a powerful tracer in metabolic labeling studies. Its incorporation into various metabolic pathways allows for the precise tracking and quantification of choline uptake and its conversion into downstream metabolites. This stable isotope-labeled compound is non-radioactive and can be readily detected by mass spectrometry and nuclear magnetic resonance, making it a valuable tool in diverse research areas, including cancer metabolism, neuroscience, nutrition, and gut microbiome studies.

Application 1: Tracing Choline Metabolism in Cancer

Introduction: Cancer cells often exhibit altered choline metabolism, characterized by increased uptake and incorporation of choline into phospholipids, which are essential components of cell membranes. This altered metabolism is a hallmark of malignant transformation and is being explored for diagnostic and therapeutic purposes. TMA-d6 can be used to probe these metabolic alterations.

Key Applications:

-

Monitoring Choline Uptake and Phosphorylation: Deuterium-labeled choline can be used to measure the rate of choline uptake and its subsequent phosphorylation to phosphocholine, a key step in phospholipid synthesis that is often upregulated in cancer cells.[1][2]

-

In Vivo Tumor Imaging: Deuterium Metabolic Imaging (DMI) can visualize the uptake and metabolism of deuterated choline in tumors in real-time, providing a non-invasive method to assess tumor metabolism and response to therapy.[2][3][4]

-

Evaluating Therapeutic Efficacy: By tracking changes in choline metabolism, researchers can assess the effectiveness of drugs that target cancer cell metabolism.

Application 2: Investigating Nutrient Assimilation and Bioavailability

Introduction: Choline is an essential nutrient, and its bioavailability can vary depending on the dietary source. TMA-d6 can be used to trace the absorption and metabolism of different forms of choline supplements.

Key Applications:

-

Comparing Choline Supplements: Studies have utilized deuterated choline chloride (D9-choline chloride) to compare its assimilation with other forms of choline, such as phosphorylcholine and glycerophosphocholine.

-

Pharmacokinetic Analysis: By measuring the appearance of deuterated choline and its metabolites in plasma over time, researchers can determine the pharmacokinetic profiles of different choline supplements.

-

Understanding Metabolite Conversion: These studies can elucidate the conversion of choline to metabolites like betaine and trimethylamine N-oxide (TMAO).

Application 3: Probing Gut Microbiome Metabolism

Introduction: The gut microbiome plays a crucial role in choline metabolism, converting it to trimethylamine (TMA), a precursor to the proatherogenic metabolite TMAO. Understanding this process is critical for developing interventions to mitigate cardiovascular disease risk.

Key Applications:

-

Mapping Regional TMA Production: In vitro models of the human colon have used deuterated choline to demonstrate that the conversion of choline to TMA primarily occurs in the distal colon.

-

Identifying Choline-Metabolizing Bacteria: The use of labeled choline can help identify and characterize the specific gut bacteria responsible for TMA production.

-

Screening for Inhibitors: Labeled choline can be used in assays to screen for small molecule inhibitors of microbial choline TMA-lyase, the key enzyme in TMA formation.

Quantitative Data Summary

Table 1: In Vivo Deuterated Choline Metabolite Concentrations in Rat Glioblastoma

| Time Point | Metabolite Contribution to Total Deuterated Signal | Reference |

| Immediately after infusion (36 min) | Free Choline: ~60% Phosphocholine (PC): ~40% Glycerophosphocholine (GPC): 0% | |

| 24 hours post-infusion | Free Choline: 0% Phosphocholine (PC): ~60% Glycerophosphocholine (GPC): ~40% |

Table 2: Pharmacokinetics of Deuterated Choline Supplements in Healthy Adults

| Deuterated Choline Supplement | Time to Max Concentration (t_max) of D9-Betaine | Maximum D9-Betaine Concentration (µmol/L) | Reference |

| D9-Choline Chloride | 1.5 h | 3.60 [3.28–4.26] | |

| D9-Phosphocholine | 1.5 h | (not specified) | |

| D9-Glycerophosphocholine (D9-GPC) | 1.5 h | (not specified) | |

| D9-1-palmitoyl-2-oleoyl-glycero-3-phosphoryl-choline (D9-POPC) | 5 h | 1.21 [0.93–1.43] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cancer Cells

This protocol describes a general procedure for labeling cultured cancer cells with deuterated choline to study its metabolism.